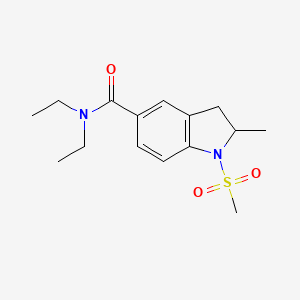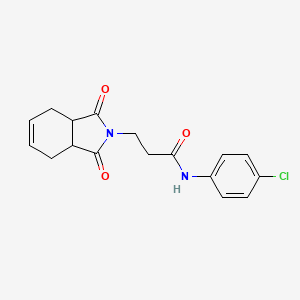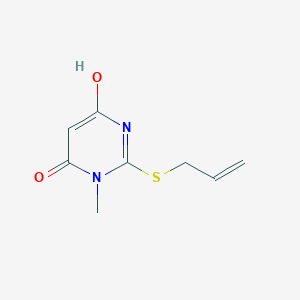![molecular formula C17H17N5O4 B6072054 5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072054.png)
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxole, imidazole, and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Attachment of the Imidazole Group: The imidazole moiety can be introduced through the alkylation of an imidazole derivative with an appropriate alkyl halide.
Coupling Reactions: The final step involves coupling the benzodioxole and imidazole-substituted pyrazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The imidazole and pyrazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted imidazole and pyrazole products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine
Drug Development: Due to its complex structure, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: It may be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the imidazole and pyrazole rings can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
- 1,3-benzodioxol-5-yl acetate
- 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- Methyl 1,3-benzodioxol-5-yl (hydroxy)acetate
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties: benzodioxole, imidazole, and pyrazole. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(1-methylimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-22-5-4-18-16(22)8-19-17(23)13-6-11(20-21-13)9-24-12-2-3-14-15(7-12)26-10-25-14/h2-7H,8-10H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJNLAJFKZUQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3,3-trifluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6071977.png)

![[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6071992.png)

![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)
![3-[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6072022.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072024.png)
![5-(4-methoxyphenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6072029.png)
![(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B6072048.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B6072060.png)

![2-[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B6072070.png)
![2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072075.png)
![Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B6072082.png)
